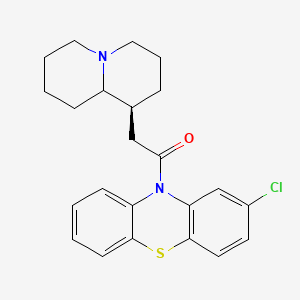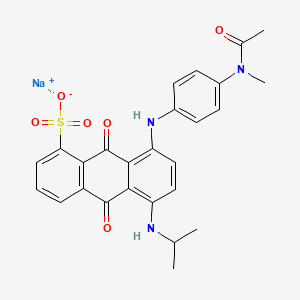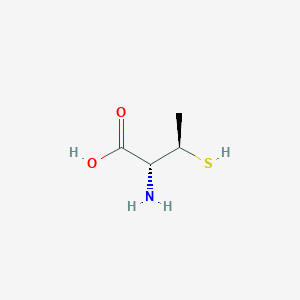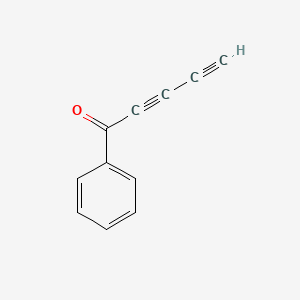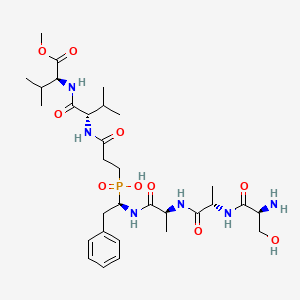![molecular formula C15H25ClN2O6 B12732342 (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid CAS No. 83817-42-9](/img/structure/B12732342.png)
(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[77102,7010,15]heptadecan-6-one;perchloric acid is a complex organic compound with a unique tetracyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tetracyclic core: This step involves cyclization reactions that form the tetracyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization.
Hydroxylation: Introduction of the hydroxyl group at the 12th position is achieved through oxidation reactions. Reagents such as hydrogen peroxide or osmium tetroxide may be used.
Final assembly: The final step involves combining the tetracyclic core with perchloric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient production, and employing advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The diazo groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties and applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s reactivity and functional groups make it a useful tool for studying enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid involves its interaction with specific molecular targets. The hydroxyl and diazo groups play crucial roles in these interactions, facilitating binding to enzymes or receptors. This binding can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one: Lacks the perchloric acid component.
(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloric acid: Similar structure but with hydrochloric acid instead of perchloric acid.
Uniqueness
The presence of perchloric acid in (1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one enhances its reactivity and stability, making it distinct from its analogs. This unique combination allows for specific interactions and applications that are not possible with similar compounds.
Propriétés
Numéro CAS |
83817-42-9 |
|---|---|
Formule moléculaire |
C15H25ClN2O6 |
Poids moléculaire |
364.82 g/mol |
Nom IUPAC |
(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid |
InChI |
InChI=1S/C15H24N2O2.ClHO4/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19;2-1(3,4)5/h10-14,18H,1-9H2;(H,2,3,4,5)/t10-,11-,12-,13-,14-;/m1./s1 |
Clé InChI |
LDIDNKJDSYPVPY-XAWYEFCRSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H]3C[C@H](CN2C(=O)C1)[C@H]4C[C@@H](CCN4C3)O.OCl(=O)(=O)=O |
SMILES canonique |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



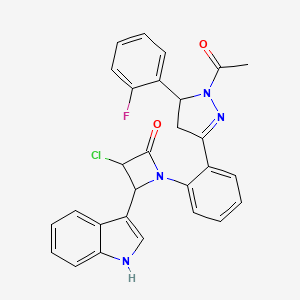

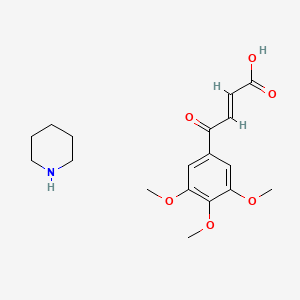



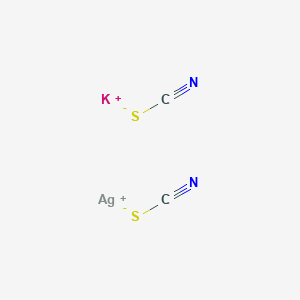
![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)
